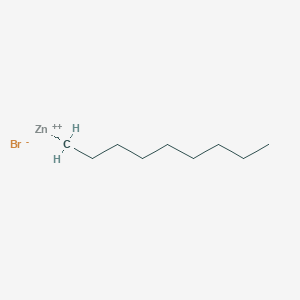
zinc;nonane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc nonane bromide is a chemical compound that consists of zinc, nonane, and bromide This compound is characterized by its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc nonane bromide can be synthesized through various methods. One common approach involves the reaction of zinc with nonane and bromine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: [ \text{Zn} + \text{C}9\text{H}{20} + \text{Br}_2 \rightarrow \text{Zn(C}9\text{H}{20}\text{Br}_2) ]
Industrial Production Methods
In industrial settings, zinc nonane bromide is often produced by reacting zinc oxide or zinc carbonate with hydrobromic acid in the presence of nonane. This method ensures a high yield of the desired product and is suitable for large-scale production. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Zinc nonane bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and nonane bromide.
Reduction: Reduction reactions can convert zinc nonane bromide back to its constituent elements.
Substitution: The bromide ions in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with zinc nonane bromide include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of zinc nonane bromide depend on the specific reaction conditions. For example, oxidation reactions yield zinc oxide and nonane bromide, while substitution reactions produce various halogenated derivatives of nonane.
Scientific Research Applications
Zinc nonane bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the development of new chemical reactions and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Zinc nonane bromide is explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with specific properties. Its applications in the oil and gas industry, particularly in well-drilling fluids, are notable due to its high density and stability.
Mechanism of Action
The mechanism of action of zinc nonane bromide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, zinc ions can interact with metalloproteins, influencing their structure and function. The bromide ions may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Zinc chloride: Shares similar properties with zinc nonane bromide, such as high solubility in water and organic solvents.
Zinc iodide: Another halogenated zinc compound with comparable chemical behavior.
Zinc fluoride: Exhibits different reactivity due to the presence of fluoride ions.
Uniqueness
Zinc nonane bromide is unique due to the presence of nonane, a hydrocarbon, which imparts distinct properties to the compound
Properties
Molecular Formula |
C9H19BrZn |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
zinc;nonane;bromide |
InChI |
InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OXSAWWPTOCNGOR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















